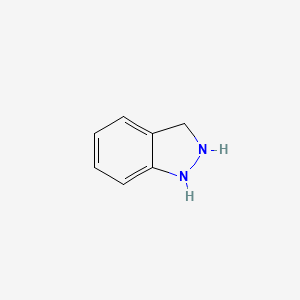

2,3-Dihydro-1H-indazole

Description

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of pharmaceuticals and functional organic materials. researchgate.net Their prevalence in natural products and synthetic drugs underscores their importance. researchgate.net The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a notable member of this class. austinpublishinggroup.comjmchemsci.com Specifically, 2,3-Dihydro-1H-indazole is the reduced form of 1H-indazole, and its structural relationship to other biologically significant heterocycles like pyrazolidine (B1218672) and 1H-indazole suggests its potential for diverse biological activities. nih.govmdpi.com While related structures such as pyrazoles, pyrazolines, and pyrazolidines have been extensively studied for their antibacterial, antidepressant, and anti-inflammatory properties, the this compound moiety has remained comparatively unexplored. nih.govmdpi.com

Structural Distinctiveness and Significance of the this compound Scaffold

The this compound scaffold is a bicyclic system featuring a benzene ring fused to a five-membered di-nitrogen ring that is saturated at the 2 and 3 positions. This structural arrangement, a non-planar tricyclic system, is considered important for achieving high binding affinity to certain biological targets. mdpi.com Its similarity to both the fully aromatic 1H-indazole and the saturated pyrazolidine ring systems provides a unique chemical profile. nih.govmdpi.com This hybrid structure allows for a range of chemical modifications at the nitrogen and carbon atoms of the heterocyclic ring, as well as on the fused benzene ring, making it a versatile scaffold for chemical synthesis and drug design. The development of robust synthetic methods is crucial for exploring the properties of this understudied class of compounds. nih.gov

Table 1: Comparison of Related Heterocyclic Scaffolds

| Compound Name | Ring System | Aromaticity | Key Features |

| 1H-Indazole | Fused Benzene and Pyrazole | Aromatic | Well-recognized for antihypertensive and anticancer properties. nih.govmdpi.com |

| Pyrazolidine | Saturated 5-membered di-nitrogen ring | Non-aromatic | Known for various biological activities. nih.govmdpi.com |

| This compound | Fused Benzene and Saturated Pyrazole | Partially Saturated | Combines features of both 1H-indazole and pyrazolidine; remains relatively unexplored. nih.govmdpi.com |

| Pyrrole | 5-membered nitrogen-containing ring | Aromatic | A fundamental nitrogen heterocycle with wide applications. jmchemsci.com |

| Indole (B1671886) | Fused Benzene and Pyrrole | Aromatic | A privileged scaffold in medicinal chemistry. diva-portal.org |

Historical Development and Evolution of Research on this compound

More recent advancements have focused on developing more efficient and versatile synthetic routes. Transition-metal-catalyzed C-H activation has become a prominent strategy for constructing functionalized indazole derivatives. researchgate.net For instance, rhodium(III)-catalyzed reactions of arylhydrazines with olefins have been shown to produce 2,3-dihydro-1H-indazoles with high regioselectivity. nih.govresearchgate.netrsc.org This method offers a rapid pathway to these compounds under mild conditions. nih.govresearchgate.net Another significant development is the use of copper(I)-mediated one-pot synthesis, which provides moderate to good yields (55%–72%) and is tolerant of various functional groups on the aromatic ring. mdpi.comresearchgate.netnih.gov These modern synthetic approaches have been instrumental in making a wider range of this compound derivatives accessible for further study.

Current State of Research and Underexplored Aspects of this compound

Current research continues to focus on the development of novel synthetic methodologies to access the this compound core. The goal is to create more efficient, atom-economical, and scalable routes. researchgate.netacs.org While progress has been made, particularly with transition-metal catalysis, there remain underexplored areas. researchgate.net The full potential of this scaffold in medicinal chemistry and materials science is yet to be realized, largely due to the limited number of studies on its biological activities and physical properties. nih.govmdpi.com The development of new synthetic strategies is a key topic in contemporary research, aiming to produce derivatives with improved tolerance for medicinal applications and greater structural complexity. researchgate.net The synthesis of this understudied class of heterocyclic compounds demands robust methods to enable detailed investigations of their properties. nih.gov

Structure

3D Structure

Properties

CAS No. |

5686-94-2 |

|---|---|

Molecular Formula |

C7H8N2 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

2,3-dihydro-1H-indazole |

InChI |

InChI=1S/C7H8N2/c1-2-4-7-6(3-1)5-8-9-7/h1-4,8-9H,5H2 |

InChI Key |

QDKGOMZIPXGDDJ-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2NN1 |

Canonical SMILES |

C1C2=CC=CC=C2NN1 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydro 1h Indazoles and Their Derivatives

Transition-Metal-Catalyzed Approaches to 2,3-Dihydro-1H-Indazoles

Transition metals, particularly rhodium, copper, and palladium, have proven to be versatile catalysts in the construction of the 2,3-dihydro-1H-indazole core. These metals facilitate key bond-forming reactions, including C–H activation, annulation, and cyclization processes.

Rhodium(III)-Catalyzed C–H Activation and Annulation Strategies

Rhodium(III) catalysis has emerged as a powerful tool for the synthesis of 2,3-dihydro-1H-indazoles through C–H activation and annulation strategies. rsc.orgdntb.gov.ua These methods provide direct and atom-economical pathways to the desired heterocyclic products.

A notable rhodium(III)-catalyzed method involves the oxidative olefination of 1,2-disubstituted arylhydrazines with alkenes. researchgate.net This reaction proceeds via a C-H bond activation followed by an intramolecular aza-Michael reaction, leading to the efficient construction of highly substituted this compound scaffolds. researchgate.netnais.net.cn The process demonstrates exclusive regioselectivity and offers a rapid route to these heterocycles. rsc.org This strategy has been highlighted as a direct and efficient method for building these complex structures. researchgate.net

Rhodium(III) catalysts also enable cascade reactions involving sequential C–H and N–H bond activations. nih.gov For instance, a Rh(III)-catalyzed C–H activation/cyclization cascade reaction between cyclic 2-diazo-1,3-diketones and N-arylamides furnishes N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones in good to excellent yields. nih.gov This process is characterized by its high efficiency, operational simplicity, and broad functional-group tolerance, producing only water and nitrogen as byproducts. nih.gov Another example involves the Rh(III)-catalyzed annulation of azobenzenes with sulfoxonium ylides to produce 2H-indazoles. researchgate.net Furthermore, rhodium(III) catalysis facilitates the synthesis of pyrazolo[1,2-a]indazoles through a one-pot sequential C–H/N–H activation, ring-opening, and cyclization process. nih.gov

Copper(I)-Mediated One-Pot Synthesis of 2,3-Dihydro-1H-Indazoles

Copper(I)-mediated reactions provide an alternative and efficient one-pot synthesis of this compound heterocycles. mdpi.comresearchgate.netnih.gov This approach offers moderate to good yields (55%–72%), which is a significant improvement over traditional two-step methods. researchgate.netmdpi.comresearchgate.net The reaction is tolerant of various functionalities on the aromatic ring. mdpi.comresearchgate.net

A key strategy in copper(I)-mediated synthesis is the intramolecular cyclization via an Ullman-type coupling. researchgate.netnih.gov This process involves the coupling of bis-BOC protected hydrazine (B178648) to aryl halides using a copper(I) iodide (CuI), 1,10-phenanthroline, and cesium carbonate (Cs₂CO₃) system in DMF. mdpi.comnih.gov The intramolecular coupling of the N-H bond of the hydrazine at an iodo-substituted carbon atom forms the five-membered indazole nucleus. mdpi.comnih.gov This method has proven to be excellent for synthesizing substituted indazoles with high yields. mdpi.comnih.gov The Ullmann reaction, a cornerstone of copper-mediated chemistry, has seen a resurgence with the development of ligated copper catalysis for C-N bond formation. bohrium.comnih.gov

Table 1: One-Pot Synthesis of Substituted bis-BOC Protected Indazoles researchgate.net

| Entry | Starting Material (ortho-iodo benzylbromide) | Product (bis-BOC protected indazole) | Yield (%) |

| 1 | 2-Iodobenzyl bromide | 1,2-Di-tert-butyl 1H-indazole-1,2(3H)-dicarboxylate | 72 |

| 2 | 2-Iodo-5-methylbenzyl bromide | 1,2-Di-tert-butyl 5-methyl-1H-indazole-1,2(3H)-dicarboxylate | 65 |

| 3 | 2-Iodo-5-methoxybenzyl bromide | 1,2-Di-tert-butyl 5-methoxy-1H-indazole-1,2(3H)-dicarboxylate | 55 |

Palladium-Catalyzed Transformations for this compound Scaffolds

Palladium catalysis offers versatile methods for the synthesis of indazole and dihydroindazole derivatives. These reactions often proceed through domino sequences, providing access to a wide variety of substituted products.

A direct and operationally simple method for the regioselective synthesis of 2-aryl-substituted 2H-indazoles involves the palladium-catalyzed reaction between 2-bromobenzyl bromides and arylhydrazines. researchgate.net This transformation is typically carried out using a palladium catalyst with a phosphine (B1218219) ligand, such as t-Bu₃PHBF₄, in the presence of a base like cesium carbonate (Cs₂CO₃). researchgate.net The reaction proceeds through a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and subsequent oxidation to yield the 2-substituted-2H-indazoles. researchgate.net

Palladium catalysis is also employed in the synthesis of 2,3-disubstituted indoles from 2-iodoaniline (B362364) and internal alkynes. acs.org This process is quite general, accommodating various substituents on the aniline (B41778) nitrogen and the alkyne. acs.org The reaction exhibits high regioselectivity, with the aryl group of the aniline adding to the less sterically hindered end of the alkyne's triple bond. acs.org Additionally, palladium-catalyzed domino reactions of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives have been developed to construct 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. mdpi.com

Furthermore, palladium-catalyzed double C(sp²)–H bond functionalization, triggered by a sequential nitration/cyclization process, affords indazoles under mild conditions. researchgate.net This transformation is achieved through a chelate-assisted cleavage of C-H bonds. researchgate.net

Metal-Free and Organocatalytic Syntheses of 2,3-Dihydro-1H-Indazoles

In the realm of green and sustainable chemistry, metal-free and organocatalytic methods for synthesizing 2,3-dihydro-1H-indazoles have gained considerable attention. These approaches avoid the use of potentially toxic and expensive metal catalysts.

| Starting Material | Catalyst | Product | Yield (%) | Reference |

| 2-(hydroxymethyl)phenylhydrazines | Acid | 2,3-Dihydro-1H-indazoles | ~30 | nih.govmdpi.com |

Cascade N–N Bond Forming Reactions

Cascade reactions offer an efficient pathway to complex molecules from simple starting materials in a single operation. A notable example involves the synthesis of indazole acetic acid scaffolds through a cascade N-N bond-forming reaction. researchgate.netwhiterose.ac.uk This process is initiated by heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile or solvent under basic conditions. researchgate.netwhiterose.ac.uk This method is advantageous for its tolerance of various functional groups and its ability to generate diverse indazole derivatives. researchgate.netwhiterose.ac.uk For instance, reacting 3-amino-3-(2-nitrophenyl)propanoic acid with different alcohols in the presence of sodium hydroxide (B78521) can yield various 2-alkoxyacetic acid derivatives. whiterose.ac.uk When ethanolamine (B43304) is used as the solvent, 2-indazole acetic acid is formed in excellent yield. whiterose.ac.uk

| Reactant 1 | Reactant 2/Solvent | Product | Yield (%) | Reference |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Methanol | 2-(1H-indazol-3-yl)-2-methoxyacetic acid | - | whiterose.ac.uk |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Ethanolamine | 2-Indazole acetic acid | Excellent | whiterose.ac.uk |

| 3-amino-3-(2-nitrophenyl)propanoic acid | N,N-dimethylethanolamine | 2-Indazole acetic acid | 44 | whiterose.ac.uk |

Another approach involves the reaction of 2-aminomethyl-phenylamines to form the N-N bond through an oxidative cyclization, leading to various 2-substituted 2H-indazoles. organic-chemistry.org

Oxidative Cyclization Strategies

Oxidative cyclization provides a direct route to the indazole core by forming the N-N bond under oxidative conditions. A rhodium(III)-catalyzed oxidative olefination of 1,2-disubstituted arylhydrazines with alkenes, followed by an intramolecular aza-Michael reaction, constructs highly substituted this compound scaffolds. researchgate.net This reaction is typically carried out using [RhCp*Cl2]2 as the catalyst and Cu(OAc)2 as the oxidant. nih.gov

More recently, a metal- and catalyst-free, oxygen-mediated multicomponent oxidative cyclization has been developed. acs.org This formal [3 + 2 + 1] annulation uses molecular oxygen as both the oxidant and the oxygen source, representing a green and sustainable method for forming C–OH bonds and quaternary carbon centers. acs.org Furthermore, visible-light-mediated oxidative cyclization of 2-(ethynyl)aryltriazenes with arylsulfinic acids can produce 3-functionalized 2H-indazoles without an external photocatalyst. organic-chemistry.org

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign processes. Continuous flow synthesis and photochemical methods are at the forefront of these advancements for the preparation of 2,3-dihydro-1H-indazoles.

Continuous Flow Synthesis Protocols for 2,3-Dihydro-1H-Indazoles

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved reproducibility, and greater scalability. acs.org This technology has been successfully applied to the synthesis of indazoles. A general and versatile route utilizes a flow reactor to deliver a range of indazoles, including 3-amino and 3-hydroxy analogs, in a safe and scalable manner. acs.org For instance, the condensation of o-fluorobenzaldehydes with tert-butyl carbazate (B1233558) can be efficiently performed in a continuous-flow system under high temperature, allowing for precise control over reaction parameters and leading to high yields. clockss.org This method is particularly attractive for industrial applications as it mitigates the risks associated with handling hazardous reagents like hydrazine hydrate (B1144303) at high temperatures. clockss.org

A study on the synthesis of 6-bromo-4-fluoro-1H-indazole from 4-bromo-2,6-difluorobenzaldehyde (B1272164) and tert-butyl carbazate using a continuous-flow setup demonstrated the optimization of reaction conditions, achieving over 85% yield. clockss.org

| Reactants | Method | Yield (%) | Reference |

| 4-bromo-2,6-difluorobenzaldehyde, tert-butyl carbazate | Continuous-flow | >85 | clockss.org |

| o-fluorobenzaldehydes, hydrazine hydrate | Batch (classical) | - | clockss.org |

Light-Mediated Synthetic Routes to this compound Scaffolds

Photochemical reactions provide a powerful tool for the synthesis of complex molecules under mild conditions. researchgate.net The use of visible light as a renewable energy source aligns with the principles of green chemistry. organic-chemistry.org A notable light-mediated synthesis involves the in-situ generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols in an aqueous solvent at room temperature. nih.gov This reactive intermediate can then be used to construct 1,2-dihydro-3H-indazol-3-ones. nih.gov This method is advantageous as it avoids the isolation of the often unstable o-nitrosobenzaldehyde and proceeds under mild conditions. nih.gov

Visible-light-driven reactions of 2H-indazoles with α-keto acids have been developed to synthesize functionalized 3-acyl-2H-indazoles without the need for photosensitizers or metal catalysts. acs.org Additionally, a photocatalyst-free, visible-light-mediated arylation of 2H-indazoles has been reported, providing an environmentally friendly route to C3-arylated 2H-indazoles. researchgate.net The heterodifunctionalization of alkynylazobenzenes under visible light also offers a regioselective and atom-economical pathway to 2H-indazole skeletons. acs.org

| Starting Material | Reagent | Product | Conditions | Reference |

| o-nitrobenzyl alcohols | - | 1,2-dihydro-3H-indazol-3-ones | 3 x 18W bulbs (>365 nm), aqueous solvent, room temp. | nih.gov |

| 2H-indazoles | α-keto acids | 3-acyl-2H-indazoles | Visible light (420-425 nm) | acs.org |

| 2-(ethynyl)aryltriazenes | arylsulfinic acids | 3-functionalized 2H-indazoles | Visible light, no photocatalyst | organic-chemistry.org |

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. jchr.orgajrconline.org The application of microwave irradiation in the synthesis of indazole derivatives leverages the principles of dielectric heating, where the efficient absorption of microwave energy by polar molecules and reagents leads to rapid temperature increases and enhanced reaction rates. jchr.org This technology has been successfully applied to various cyclization and functionalization reactions to produce the indazole core.

One prominent approach is the microwave-assisted Cadogan reaction, which involves the reductive cyclization of nitro compounds. For instance, the irradiation of N-(2-nitrobenzylidene) anilines with a reducing agent like triethyl phosphite (B83602) under microwave conditions (200 W) can yield 2-aryl-2H-indazoles in as little as 12-14 minutes with yields between 85-92%. researchgate.net Although this example produces the fully aromatized indazole, the underlying principle of microwave-promoted cyclization is applicable to the synthesis of the dihydro- variants.

Another strategy involves the one-pot, two-step cyclization of hydrazone hydrates. Microwave heating of salicylaldehyde (B1680747) and hydrazine hydrates can first form aryl hydrazones, which then undergo cyclization to afford indazoles in good to excellent yields. ajrconline.org Similarly, the reaction between 1,3-dicarbonyl compounds, such as 2-acetylcyclohexanone, and various hydrazines is significantly accelerated by microwave irradiation, favoring the formation of tetrahydroindazole (B12648868) derivatives with improved yields and drastically reduced reaction times compared to conventional reflux methods. mdpi.com This Paal-Knorr type reaction demonstrates the utility of microwave assistance in constructing the pyrazole (B372694) ring fused to a carbocyclic system, a core feature of dihydroindazoles. mdpi.com These methods are often highlighted for their "green chemistry" attributes, minimizing waste and energy consumption. jchr.orgmdpi.com

| Starting Materials | Reagents/Conditions | Product Type | Yield (%) | Time | Ref |

| N-(2-nitrobenzylidene) anilines | Triethyl phosphite, Microwave (200 W) | 2-Aryl-2H-indazoles | 85-92% | 12-14 min | researchgate.net |

| o-Nitro benzaldehyde, Hydrazine hydrate | LPP (10%), Distilled water, Microwave (425 MW) | 1-H indazole | 81.5% | 18 min | jchr.org |

| 2-Acetylcyclohexanone, Phenylhydrazine | Microwave (300 W), solvent-free | 3-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole | 92% | 3 min | mdpi.com |

| 2-Acetylcyclohexanone, Hydrazine hydrate | Microwave (300 W), solvent-free | 3-Methyl-4,5,6,7-tetrahydro-1H-indazole | 85% | 5 min | mdpi.com |

Electrochemical Methods for this compound Derivatives

Electrochemical synthesis offers a sustainable and efficient alternative for constructing heterocyclic compounds by using electrical current to drive redox reactions, often avoiding the need for harsh chemical oxidants or reductants. In the context of indazole synthesis, electrochemical methods have been developed for the crucial C-N bond-forming cyclization step.

A notable example is the electrochemical radical Csp²–H/N–H cyclization of arylhydrazones to form 1H-indazoles. rsc.org This approach utilizes anodic oxidation in an undivided cell to generate N-centered radicals from arylhydrazones. These radicals then undergo intramolecular cyclization onto an aromatic C-H bond, followed by oxidation to yield the indazole product. The reaction is typically carried out using simple carbon-based electrodes, such as graphite (B72142) plates, and a supporting electrolyte. Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can play a dual role, acting as the medium and a proton donor that promotes the formation of the necessary N-radicals. rsc.org This methodology is praised for its operational simplicity and the use of inexpensive electrode materials. rsc.org

While many electrochemical methods focus on producing the aromatic 1H-indazoles, the resulting products can serve as precursors to 2,3-dihydro-1H-indazoles via subsequent reduction steps. Furthermore, electrochemical techniques can be applied to the functionalization of the indazole ring itself. For example, the electrochemical halogenation of 2-aryl-2H-indazoles using NaCl or NaBr in acetonitrile (B52724) has been reported to produce 3-chloro or 3-bromo derivatives with moderate to excellent yields. Such methods provide a direct route to functionalized indazoles that can be further elaborated or reduced to the corresponding dihydro- derivatives.

| Substrate | Electrode System (Anode/Cathode) | Electrolyte/Solvent | Product Type | Yield (%) | Ref |

| Arylhydrazones | Graphite plate / Graphite plate | n-Bu4NBF4 / HFIP | 1H-Indazoles | 51-82% | rsc.org |

| 2-Aryl-2H-indazole | Platinum (Pt) / Platinum (Pt) | n-Bu4NBr / Acetonitrile | 3-Bromo-2-aryl-2H-indazole | up to 96% | |

| 2-Aryl-2H-indazole | Platinum (Pt) / Platinum (Pt) | n-Bu4NCl / Acetonitrile | 3-Chloro-2-aryl-2H-indazole | up to 94% |

Regioselectivity and Stereoselectivity in this compound Synthesis

The control of regioselectivity is a paramount challenge in the synthesis of substituted indazoles, as reactions can often lead to mixtures of isomers. In the formation of 2,3-dihydro-1H-indazoles from unsymmetrical precursors, the cyclization step must be directed to a specific position on the aromatic ring.

Transition-metal catalysis has provided powerful solutions to this problem. For example, rhodium(III)-catalyzed C–H activation has been used to synthesize 2,3-dihydro-1H-indazoles with high regioselectivity. rsc.orgnih.gov In the reaction of 1,2-disubstituted arylhydrazines with electron-poor alkenes, the C-H activation and subsequent cyclization occur preferentially at the less sterically hindered ortho position of the arylhydrazine. nih.gov This method, utilizing a [Cp*RhCl₂]₂ catalyst with an oxidant like Cu(OAc)₂, allows for the predictable construction of the dihydroindazole core. nih.gov The reaction of arylhydrazines with olefins using this catalytic system is reported to proceed with "exclusive regioselectivity". rsc.org

The electronic properties of substituents on the aromatic precursors also play a crucial role in directing the regiochemical outcome. acs.org In the synthesis of N-aryl-2H-indazoles from unsymmetrical azobenzenes, C-H functionalization tends to occur on the more electron-rich phenyl ring. For instance, a 4-nitro-substituted azobenzene (B91143) yields the indazole product with a 9:1 regioselectivity, favoring cyclization onto the unsubstituted, more electron-rich ring. acs.org Conversely, when steric factors dominate, as with a meta-methylated azobenzene, the reaction proceeds at the less hindered position. These principles of steric and electronic control are directly applicable to the synthesis of the this compound system.

While regioselectivity has been addressed extensively, the control of stereoselectivity at the C3 position of the this compound ring is less commonly reported and remains a more specialized area of investigation. The creation of a stereocenter at C3 typically requires the use of chiral catalysts or auxiliaries, or the employment of stereospecific reactions. Asymmetric syntheses leading to enantioenriched 2,3-dihydro-1H-indazoles are crucial for the development of chiral ligands and pharmacologically active agents but represent an ongoing challenge in the field.

Chemical Reactivity and Transformations of 2,3 Dihydro 1h Indazole

Functionalization at Nitrogen Atoms (N1, N2) of the Dihydroindazole Ring

The nitrogen atoms of the 2,3-dihydro-1H-indazole ring are primary sites for functionalization, with their reactivity being influenced by steric and electronic factors. nih.gov The selective substitution at either N1 or N2 is a key aspect in the synthesis of diverse derivatives.

N-Alkylation and N-Arylation:

Alkylation and arylation reactions introduce alkyl or aryl groups onto the nitrogen atoms. The choice of reagents and reaction conditions can direct the substitution to either the N1 or N2 position. For instance, the use of a base like sodium hydride in tetrahydrofuran (B95107) has shown high regioselectivity for N1-alkylation in certain substituted indazoles. nih.gov Conversely, Mitsunobu conditions can favor the formation of the N2-alkylated product. nih.gov

Copper-catalyzed Chan-Lam coupling is a prominent method for N-arylation, utilizing aryl boronic acids as the arylating agents. researchgate.netnih.gov This method has been optimized for the regioselective N2-arylation of indazoles, which is a crucial step in the synthesis of certain biologically active compounds. google.com Protecting groups are sometimes employed to direct the arylation to the desired nitrogen atom and improve reaction efficiency. google.com

| Reaction Type | Reagents/Conditions | Predominant Isomer | Reference |

| N-Alkylation | Sodium hydride, Tetrahydrofuran, Alkyl bromide | N1 | nih.gov |

| N-Alkylation | Mitsunobu conditions | N2 | nih.gov |

| N-Arylation | Copper catalyst, Aryl boronic acid (Chan-Lam coupling) | N2 | researchgate.netnih.govgoogle.com |

Functionalization at Carbon Atoms (C3) of the Dihydroindazole Ring

The C3 position of the dihydroindazole ring is another key site for introducing chemical diversity. A variety of substituents can be installed at this position through different chemical reactions. chim.it

Halogenation, Borylation, and Cross-Coupling Reactions:

Halogenation, particularly iodination and bromination, at the C3 position provides a handle for further modifications through metal-catalyzed cross-coupling reactions. chim.it For example, 3-iodoindazoles can be prepared by treating the parent indazole with iodine and a base like potassium hydroxide (B78521). chim.it

Direct C3-borylation has also been reported, which then allows for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups. chim.itresearchgate.net Palladium-catalyzed reactions, such as the Sonogashira, Heck, and Buchwald-Hartwig couplings, are widely used to form carbon-carbon and carbon-heteroatom bonds at the C3 position. researchgate.net

Other C3-Functionalizations:

Beyond cross-coupling, other functional groups can be introduced at the C3 position. For example, palladium-catalyzed isocyanide insertion has been utilized for the C-H functionalization of 2H-indazoles at the C3-position, leading to the synthesis of diverse heterocyclic structures. researchgate.netnih.gov

Electrophilic Aromatic Substitution Reactions on the Fused Benzene (B151609) Ring

The fused benzene ring of the this compound scaffold can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents onto the aromatic core. The directing effects of the dihydroindazole ring and any existing substituents on the benzene ring will determine the position of the incoming electrophile. nih.gov

The mechanism of EAS typically involves the attack of an electrophile on the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. uomustansiriyah.edu.iq Subsequent deprotonation restores the aromaticity of the ring. uomustansiriyah.edu.iq The nature of the substituents on the ring can either activate or deactivate it towards electrophilic attack and direct the substitution to the ortho, para, or meta positions. uomustansiriyah.edu.iq

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound derivatives can lead to the formation of new products through the displacement of a leaving group by a nucleophile. An interesting example involves the reaction of oxazino[3,2-b]indazoles with nucleophiles. nih.gov In some cases, this can lead to a ring-opening and subsequent ring-closing (ANRORC) mechanism. For example, the reaction with potassium iodide can lead to the formation of indazolo[2,1-a]indazol-6(12H)-one through an intramolecular N-alkylation following the initial nucleophilic attack and ring opening. nih.gov

Ring Expansion and Contraction Reactions of this compound Scaffolds

The this compound core can be involved in rearrangement reactions that lead to either ring expansion or contraction, providing access to different heterocyclic systems.

Ring Expansion:

Derivatives of this compound can undergo ring expansion to form larger ring systems. For example, a palladium-catalyzed carbene insertion into the N-N bond of 1,2-dihydro-3H-indazol-3-ones has been used to synthesize quinazolinones. organic-chemistry.org Another method involves a difluorocarbene-promoted single-atom skeletal editing of 2H-indazoles, which facilitates the cleavage of the N-N bond and insertion of a carbon atom to form quinazolin-4(3H)-ones. sciengine.com

Ring Contraction:

Conversely, ring contraction reactions can lead to the formation of smaller, fused heterocyclic systems. An unprecedented rearrangement of 2-(2-aminoethyl)-1-aryl-3,4-dihydropyrazino[1,2-b]indazole-2-ium 6-oxides leads to the formation of 2,3-dihydro-1H-imidazo[1,2-b]indazoles. nih.govacs.orgacs.org This transformation involves a formal 6- to 5-membered ring contraction. nih.gov

| Transformation | Starting Material | Product | Key Reagents/Conditions | Reference |

| Ring Expansion | 1,2-Dihydro-3H-indazol-3-ones | Quinazolinones | Palladium catalyst, Aldehydic N-tosylhydrazones | organic-chemistry.org |

| Ring Expansion | 2H-Indazoles | Quinazolin-4(3H)-ones | Ethyl bromodifluoroacetate (difluorocarbene source) | sciengine.com |

| Ring Contraction | 2-(2-Aminoethyl)-1-aryl-3,4-dihydropyrazino[1,2-b]indazole-2-ium 6-oxides | 2,3-Dihydro-1H-imidazo[1,2-b]indazoles | Mild heating in aqueous ammonium (B1175870) acetate | nih.govacs.orgacs.org |

Derivatization Strategies for Chemical Library Generation

The diverse reactivity of the this compound scaffold makes it an attractive starting point for the generation of chemical libraries for drug discovery and other applications. academie-sciences.fr One-pot synthesis methods and solid-phase synthesis techniques have been developed to efficiently create a multitude of derivatives.

A copper(I)-mediated one-pot synthesis has been developed to produce 2,3-dihydro-1H-indazoles in good yields, tolerating various functionalities on the aromatic ring. nih.govresearchgate.netnih.gov This approach simplifies the synthetic process by avoiding the isolation of intermediates. Furthermore, solid-phase synthesis has been employed to create combinatorial libraries of related heterocyclic compounds, demonstrating the utility of the indazole core in generating diverse molecular structures. nih.govnih.gov

Spectroscopic and Structural Characterization of 2,3 Dihydro 1h Indazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2,3-dihydro-1H-indazoles, providing insights into the molecular framework through the analysis of proton (¹H), carbon-13 (¹³C), and other heteronuclei like nitrogen-15 (B135050) (¹⁵N) and fluorine-19 (¹⁹F).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is fundamental for identifying the number, environment, and connectivity of protons in a molecule. In 2,3-dihydro-1H-indazoles, the chemical shifts (δ) and coupling constants (J) of the protons provide a wealth of structural information.

The protons on the dihydro- portion of the ring system, specifically at the C3 position, typically appear as a singlet or a multiplet depending on the substitution pattern. For instance, in 1,2-di-tert-butyl 1H-indazole-1,2-(3H)-dicarboxylate, the two protons at C3 appear as a multiplet in the range of δ 5.22–4.51 ppm. mdpi.com Similarly, for other derivatives, these methylene (B1212753) protons are often observed in the δ 4.4-5.2 ppm region. mdpi.comnih.gov

The aromatic protons on the benzene (B151609) ring of the indazole core exhibit characteristic chemical shifts and coupling patterns that are influenced by the nature and position of substituents. These protons typically resonate in the downfield region, generally between δ 6.7 and 7.8 ppm. mdpi.comnih.gov For example, in 1,2-di-tert-butyl 5-methyl-1H-indazole-1,2-(3H)-dicarboxylate, the aromatic protons appear as a doublet at δ 7.42 ppm (J = 8.8 Hz) and a multiplet between δ 7.10–6.99 ppm. mdpi.com The presence of electron-donating or electron-withdrawing groups on the aromatic ring significantly influences these chemical shifts.

The protons of substituent groups, such as the tert-butyl groups in many synthesized derivatives, show characteristic singlet signals. For example, the protons of the two tert-butyl groups in 1,2-di-tert-butyl 1H-indazole-1,2-(3H)-dicarboxylate appear as singlets at approximately δ 1.57 and 1.51 ppm. mdpi.com

Table 1: Selected ¹H NMR Data for 2,3-Dihydro-1H-indazole Derivatives

| Compound | C3-H₂ (ppm) | Aromatic-H (ppm) | Other Protons (ppm) |

|---|---|---|---|

| 1,2-Di-tert-butyl 1H-indazole-1,2-(3H)-dicarboxylate | 5.22–4.51 (m) | 7.64–7.07 (m, 4H) | 1.57 (s, 9H), 1.51 (s, 9H) |

| 1,2-Di-tert-butyl 5-methyl-1H-indazole-1,2-(3H)-dicarboxylate | 5.18–4.45 (m) | 7.42 (d, J=8.8 Hz, 1H), 7.10–6.99 (m, 2H) | 2.32 (s, 3H), 1.56 (s, 9H), 1.50 (s, 9H) |

| 1,2-Di-tert-butyl 5-methoxy-1H-indazole-1,2-(3H)-dicarboxylate | 5.15–4.46 (m) | 7.51–7.35 (m, 1H), 6.88–6.73 (m, 2H) | 3.78 (s, 3H), 1.56 (s, 9H), 1.51 (s, 9H) |

| 1,2-Di-tert-butyl 5,6-dimethyl-1H-indazole-1,2-(3H)-dicarboxylate | 5.16–4.43 (m) | 7.36 (s, 1H), 6.96 (s, 1H) | 2.27 (s, 3H), 2.23 (s, 3H), 1.57 (s, 9H), 1.50 (s, 9H) |

| 1,2-Di-tert-butyl 5,6-dimethoxy-1H-indazole-1,2-(3H)-dicarboxylate | 5.15-4.47 (m) | 7.36, 7.21 (s, 1H), 6.75 (s, 1H) | 3.90 (s, 3H), 3.85 (s, 3H), 1.57 (s, 9H), 1.51 (s, 9H) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 2,3-dihydro-1H-indazoles are indicative of their chemical environment.

The C3 carbon of the dihydropyrazole ring typically resonates in the range of δ 51-52 ppm. mdpi.comnih.gov The carbons of the aromatic ring appear in the typical aromatic region of δ 100-150 ppm. mdpi.comnih.gov The specific chemical shifts are sensitive to the electronic effects of substituents on the ring. For example, carbons bearing electron-donating groups like methoxy (B1213986) will be shielded (appear at a lower ppm value), while those adjacent to electron-withdrawing groups will be deshielded.

The carbonyl carbons of the tert-butoxycarbonyl (Boc) protecting groups, commonly used in the synthesis of these compounds, are found further downfield, typically around δ 153-157 ppm. mdpi.comnih.gov The quaternary carbons of the tert-butyl groups appear around δ 81-82 ppm, and the methyl carbons of the tert-butyl groups are observed at approximately δ 28 ppm. mdpi.comnih.gov

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound | C3 (ppm) | Aromatic C (ppm) | Carbonyl C (ppm) | Other Carbons (ppm) |

|---|---|---|---|---|

| 1,2-Di-tert-butyl 1H-indazole-1,2-(3H)-dicarboxylate | 51.6 | 140.2, 128.2, 127.8, 124.2, 122.0, 116.1 | 156.4, 152.8 | 82.4, 82.0, 28.2 |

| 1,2-Di-tert-butyl 5-methyl-1H-indazole-1,2-(3H)-dicarboxylate | 51.5 | 138.0, 134.0, 128.3, 122.6, 115.9 | 156.4, 153.0 | 82.2, 81.9, 28.2, 20.9 |

| 1,2-Di-tert-butyl 5-methoxy-1H-indazole-1,2-(3H)-dicarboxylate | 51.6 | 157.1, 133.8, 129.6, 116.9, 113.0, 108.0 | 156.3, 153.2 | 82.1, 81.8, 55.6, 28.2 |

| 1,2-Di-tert-butyl 5,6-dimethyl-1H-indazole-1,2-(3H)-dicarboxylate | 51.5 | 138.4, 136.0, 132.4, 125.6, 122.9, 117.2 | 156.5, 153.1 | 82.0, 81.7, 28.2, 20.1, 19.4 |

| 1,2-Di-tert-butyl 5,6-dimethoxy-1H-indazole-1,2-(3H)-dicarboxylate | 51.8 | 149.0, 146.7, 134.0, 119.0, 105.9, 101.4 | 156.5, 153.2 | 82.1, 81.8, 56.5, 56.1, 28.2 |

Data compiled from various research articles. mdpi.comnih.gov

Heteronuclear NMR Techniques (e.g., ¹⁵N, ¹⁹F NMR)

While ¹H and ¹³C NMR are the most common, other nuclei can provide valuable structural information.

¹⁵N NMR spectroscopy is particularly useful for distinguishing between N1 and N2 isomers of indazoles and their derivatives. acs.orgresearchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment and bonding. For indazole N-oxides, the ¹⁵N resonance of the N1-oxide nitrogen is significantly shielded (by about 30 ppm) compared to the corresponding nitrogen in the deoxygenated indazole. researchgate.net This technique is a powerful tool for confirming the position of substitution and oxidation on the indazole ring.

¹⁹F NMR is employed when fluorine substituents are present in the this compound structure. For example, in a derivative containing a trifluoromethyl group, the ¹⁹F NMR spectrum would show a characteristic signal, such as the one observed at δ -60.7 ppm for 1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-indazole. nih.gov This provides direct evidence for the presence and electronic environment of the fluorine-containing group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and to deduce the structure of 2,3-dihydro-1H-indazoles through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.govucdavis.edunih.gov This is crucial for confirming the molecular formula of newly synthesized this compound derivatives. For instance, the calculated mass for the [M+H]⁺ ion of 2-cyclopentyl-1,2-dihydro-3H-indazol-3-one is 203.1179, and the found value of 203.1176 confirms the molecular formula C₁₂H₁₅N₂O⁺. ucdavis.edu HRMS is routinely used to verify the successful synthesis of target compounds. nih.govrsc.orgnih.govspringermedizin.dele.ac.ukacs.orgacs.org

The fragmentation patterns observed in the mass spectra provide valuable structural information. In the mass spectrometer, the molecular ion of indazole can isomerize and fragment, often by losing hydrogen cyanide. thieme-connect.de For substituted 2,3-dihydro-1H-indazoles, characteristic fragmentation pathways can help to identify the substituents and their positions. For example, the fragmentation of N-acyl derivatives often involves cleavage at the amide bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,3-dihydro-1H-indazoles, IR spectroscopy can confirm the presence of key functional groups.

The N-H stretching vibration in the indazole ring typically appears as a broad band in the region of 3300-3500 cm⁻¹. arkat-usa.org Carbonyl (C=O) stretching vibrations, from groups such as esters or amides attached to the indazole core, are observed as strong absorptions in the range of 1650-1750 cm⁻¹. For example, methyl 1-phenyl-1H-indazole-3-carboxylate shows a strong C=O stretch at 1727 cm⁻¹. nih.gov The C=N stretching vibration of the indazole ring is typically found around 1620-1630 cm⁻¹. arkat-usa.org Aromatic C-H and C=C stretching vibrations are also observed in their characteristic regions.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3500 |

| C=O (Ester/Amide) | Stretch | 1650-1750 |

| C=N | Stretch | 1620-1630 |

| Aromatic C=C | Stretch | ~1600, ~1500 |

| Aromatic C-H | Stretch | ~3000-3100 |

Data based on typical IR spectral ranges and published data. nih.govarkat-usa.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules in the solid state. For the this compound scaffold, this technique provides precise data on the spatial arrangement of atoms, confirming the connectivity and stereochemistry. The analysis of single-crystal X-ray diffraction data allows for the detailed characterization of bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's geometry and electronic properties. bohrium.com Furthermore, it reveals the conformation adopted by the molecule in the crystalline lattice and provides insights into intermolecular interactions that govern the crystal packing. researchgate.net

The geometric parameters of the this compound ring system are influenced by the nature and position of substituents, as well as by fusion to other ring systems. Detailed structural information has been obtained for various derivatives, such as benzo-fused analogs.

For instance, the crystal structure of a 4,5-dihydro-2H-benzo[g]indazole derivative was resolved, providing valuable data on the geometry of the hydrogenated indazole core. bohrium.com A comparison between the experimental bond lengths and angles from X-ray diffraction and those obtained from theoretical Density Functional Theory (DFT) calculations often shows good correlation. bohrium.com

In a different study, the structure of bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) hexafluorophosphate (B91526) was determined, offering insight into the ligand's geometry upon coordination to a metal center. scirp.orgscirp.org The N-Ag-N coordination was found to be linear. scirp.orgscirp.org The bond lengths within the dihydro-1H-benzo[g]indazole ligand in this complex provide a useful reference for this class of compounds. scirp.org

Below are tables summarizing selected experimental geometric parameters for representative this compound derivatives as determined by single-crystal X-ray diffraction.

Table 1: Selected Bond Lengths from X-ray Crystallography Data

| Compound | Bond | Length (Å) | Source |

|---|---|---|---|

| bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) | Ag-N1 | 2.117 | scirp.org |

| bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) | N1-N2 | 1.345 | scirp.org |

| bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) | N2-C3 | 1.355 | scirp.org |

| bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) | C3-C3a | 1.401 | scirp.org |

| bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) | C3a-C9a | 1.399 | scirp.org |

| bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) | C9a-N1 | 1.365 | scirp.org |

Table 2: Selected Bond Angles from X-ray Crystallography Data

| Compound | Angle | Angle (°) | Source |

|---|---|---|---|

| bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) | N1-Ag-N1 | 180.0 | scirp.org |

| bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) | C9a-N1-N2 | 107.5 | scirp.org |

| bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) | N1-N2-C3 | 113.8 | scirp.org |

| bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) | N2-C3-C3a | 108.5 | scirp.org |

| bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) | C3-C3a-C9a | 105.7 | scirp.org |

| bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) | N2-C3-C4 | 127.3 | scirp.org |

The five-membered dihydropyrazole ring of the this compound system is non-planar. Its conformation can typically be described as an 'envelope' or a 'twist' form. In an envelope conformation, four atoms are roughly coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

The specific conformation adopted in the crystalline state is determined by a combination of intramolecular forces, such as steric hindrance between substituents, and intermolecular forces, like hydrogen bonding and van der Waals interactions, that constitute the crystal packing environment. researchgate.net

For example, in the crystal structure of the 4,5-dihydro-2H-benzo[g]indazole derivative, the analysis of torsion angles confirmed the specific puckering of the hydrogenated rings. bohrium.com Similarly, in the structure of 1-nonyl-2,3-dihydro-1H-indole-2,3-dione, which is a related dihydro-indole system, the dihydroindole portion was found to be nearly planar, but this is not typical for all such hydrogenated heterocyclic systems. researchgate.net The conformation of the five-membered ring in 2,3-dihydro-1H-indazoles is a key structural feature that influences their chemical reactivity and biological activity.

Theoretical and Computational Studies on 2,3 Dihydro 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic distribution and energy landscape of molecules. For 2,3-Dihydro-1H-indazole and its parent compound, indazole, these calculations have provided fundamental insights that complement experimental findings.

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of indazole systems due to its balance of computational cost and accuracy. scispace.com DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(2d,2p) or 6-311++G(d,p), have been employed to optimize the molecular geometry and to understand the electronic properties of indazole derivatives. acs.orgcore.ac.uk These studies confirm the planar structure of the indazole ring system and allow for detailed analysis of bond lengths and angles. researchgate.net

The electronic structure, as revealed by DFT, helps in understanding the aromaticity and reactivity of the molecule. For instance, calculations on nitro-substituted indazoles have shown how substituents influence the electronic distribution across the bicyclic system. acs.org Furthermore, DFT has been used to compute various molecular properties, including vibrational frequencies, which can be compared with experimental IR and Raman spectra to validate the computational model. researchgate.net The optimized molecular geometry of related benzodiazepine (B76468) compounds has also been investigated using the B3LYP/6-311++G(d,p) level of theory, providing insights into their non-planar structures. researchgate.net

Ab initio methods, which are based on first principles without empirical parameters, have also been applied to study indazole and its tautomers. Methods such as Møller-Plesset perturbation theory (MP2) provide a higher level of theory for calculating electron correlation.

Studies using MP2/6-31G** have been conducted to determine the structure and relative stabilities of indazole tautomers. nih.gov These calculations have been crucial in establishing that the 1H-tautomer of indazole is more stable than the 2H-tautomer. The optimized geometry from these high-level calculations is often considered more accurate than structures derived from some experimental techniques like microwave spectroscopy. Ab initio calculations have also been used to determine heats of formation, which have shown good agreement with experimental values. thieme-connect.de

Tautomeric Equilibria and Stability Analysis of Dihydroindazole Systems

The indazole ring system can exist in different tautomeric forms, and understanding their relative stabilities and the factors influencing their equilibrium is a central theme in its chemistry.

Both experimental and computational studies have consistently shown that for the parent indazole, the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.govjmchemsci.com Computational studies have quantified this energy difference. For example, B3LYP/6-311++G(d,p) calculations indicated that the 1-substituted isomer of a hydroxymethyl derivative was about 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. acs.orgnih.gov Similarly, MP2/6-31G** calculations showed the 1H-tautomer to be more stable by approximately 15 kJ·mol⁻¹. nih.gov This preference for the 1H form is also observed in the solid state through X-ray crystallography. thieme-connect.de The greater stability of the 1H-tautomer is a key factor in the outcomes of many reactions involving the indazole nucleus.

| Computational Method | Basis Set | Tautomer Pair | Calculated Energy Difference (kJ·mol⁻¹) | More Stable Tautomer | Reference |

| B3LYP | 6-311++G(d,p) | 1a vs 3a | 20 | 1-substituted (2a) | acs.orgnih.gov |

| MP2 | 6-31G** | 1H vs 2H | 15 | 1H-indazole | nih.gov |

| Gas Phase Calculations | Not Specified | 1H vs 2H | 14.5 | 1H-indazole | nih.gov |

| Water Phase Calculations | Not Specified | 1H vs 2H | 15.9 | 1H-indazole | nih.gov |

Table 1: Calculated relative stabilities of indazole tautomers.

The tautomeric equilibrium of heterocyclic compounds can be significantly influenced by the surrounding solvent environment. mdpi.com The polarity of the solvent and its ability to form hydrogen bonds can differentially stabilize the various tautomeric forms. researchgate.net For indazole systems, while the 1H-tautomer is generally favored, the presence of a solvent can modulate the energy difference between the tautomers. nih.govsonar.ch

Polar protic solvents, for example, can form intermolecular hydrogen bonds, which may stabilize one tautomer over another. sonar.ch In some substituted indazoles, less polar solvents have been shown to stabilize the 2H-tautomer, particularly if intramolecular hydrogen bonding is possible within that tautomer. researchgate.net The polarizable continuum model (PCM) is a computational approach used to simulate the effects of a solvent, and it has been applied to study the tautomerism of related heterocyclic systems like purines, showing that solvation can enhance or even alter tautomeric preferences. mdpi.comnih.gov

Electronic Structure and Reactivity Descriptors

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com Other global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of an electron from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Local reactivity descriptors, such as the Fukui function (f(r)), identify the most reactive sites within a molecule for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. mdpi.com The molecular electrostatic potential (MEP) map is another useful tool that visually represents the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule, guiding the understanding of intermolecular interactions. malayajournal.org These theoretical tools provide a framework for rationalizing and predicting the chemical behavior of this compound in various chemical reactions.

| Descriptor | Definition | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (Eg) | E(LUMO) - E(HOMO) | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com |

| Chemical Potential (μ) | μ ≈ (E(HOMO) + E(LUMO)) / 2 | Governs the direction of charge transfer between reacting species. |

| Chemical Hardness (η) | η ≈ (E(LUMO) - E(HOMO)) / 2 | Measures the resistance to deformation or change in the electron cloud. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Electrophilicity (ω) | ω = μ² / (2η) | Quantifies the global electrophilic nature of a molecule. mdpi.com |

| Fukui Function (f(r)) | The derivative of the electron density | Identifies the most reactive sites within a molecule for specific types of attack (nucleophilic or electrophilic). mdpi.com |

Table 2: Key electronic structure and reactivity descriptors.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and electronic properties of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

For derivatives of the indazole family, computational methods like Density Functional Theory (DFT) are employed to calculate HOMO and LUMO energies. bhu.ac.in A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org This indicates that charge transfer can readily occur within the molecule. malayajournal.org

In the context of this compound and its derivatives, FMO analysis helps to identify the nucleophilic and electrophilic sites within the molecule. bhu.ac.in The HOMO is typically localized over specific regions of the molecule, indicating the areas most likely to donate electrons in a chemical reaction. Conversely, the LUMO's localization points to the regions susceptible to nucleophilic attack. For instance, in a related imidazole (B134444) derivative, the HOMO was found to be localized on the imidazole and phenyl rings, while the LUMO was present on the imidazole and a chloro-substituted phenyl ring. malayajournal.org This type of analysis is invaluable for predicting how the molecule will interact with other chemical species.

The HOMO-LUMO energy gap is a key parameter derived from FMO analysis. A smaller gap generally corresponds to a molecule that is more easily polarized and thus more reactive. The specific energies of the HOMO and LUMO also provide insight into the molecule's electron-donating and electron-accepting capabilities. A high HOMO energy level indicates a better nucleophile, while a low LUMO energy level suggests a better electrophile. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for an Indazole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -5.2822 malayajournal.org |

| LUMO Energy | -1.2715 malayajournal.org |

| HOMO-LUMO Energy Gap | 4.0106 malayajournal.org |

Note: The data presented is for a related imidazole derivative and serves as an illustrative example of the parameters obtained from FMO analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.de This allows for a quantitative analysis of electron density distribution, charge transfer, and intermolecular and intramolecular interactions. uni-muenchen.deresearchgate.net

The NBO method examines the interactions between "donor" (filled) Lewis-type orbitals and "acceptor" (unfilled) non-Lewis-type orbitals. The energetic significance of these interactions is evaluated using second-order perturbation theory. uni-muenchen.de A key aspect of NBO analysis is the investigation of hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions, denoted as E(2), provides insight into the stability of the molecule and the nature of its chemical bonds. dntb.gov.ua

For heterocyclic systems like this compound, NBO analysis can elucidate the nature of the bonds within the rings and the interactions involving the heteroatoms. It can quantify the polarity of bonds and the hybridization of the atoms involved. uni-muenchen.de This information is crucial for understanding the molecule's reactivity and physical properties. For example, in a study of a bis-benzimidazole molecule, NBO analysis was used to evaluate the reactivity properties of the compound. researchgate.net

NBO analysis is also instrumental in studying hydrogen bonding interactions. It can identify the donor and acceptor orbitals involved in a hydrogen bond and quantify the charge transfer that occurs, providing a measure of the bond's strength. researchgate.net

Spectroscopic Parameter Prediction using Computational Methods

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of molecules.

Gauge-Invariant Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable computational approach for calculating nuclear magnetic resonance (NMR) chemical shifts. fu-berlin.de This method, often employed in conjunction with Density Functional Theory (DFT), calculates the absolute magnetic shieldings of nuclei in a molecule. acs.org These calculated shieldings can then be converted to chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of GIAO calculations depends on the level of theory and the basis set used. For instance, the B3LYP functional with the 6-311G(d,p) basis set has been shown to provide reliable results for calculating ¹H and ¹³C NMR chemical shifts in various heterocyclic compounds. Comparisons between calculated and experimental chemical shifts often show a strong linear correlation, with R-squared values greater than 0.90, indicating the high predictive power of the GIAO method.

For complex molecules, including those with multiple stereocenters, GIAO calculations can be invaluable in assigning the correct stereochemistry by comparing the calculated NMR data for different possible isomers with the experimental spectra. mdpi.com The method has been successfully applied to various azole compounds, including pyrazoles and imidazoles, to understand the effects of protonation and solvent on their NMR chemical shifts. fu-berlin.de

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for a Heterocyclic Compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C3 | 145.2 | 143.8 |

| C3a | 120.5 | 119.1 |

| C7a | 140.1 | 138.5 |

Note: The data is hypothetical and serves to illustrate the typical correlation between GIAO-calculated and experimental NMR chemical shifts.

Vibrational Frequency Analysis for IR Spectroscopy

Computational vibrational frequency analysis is a powerful tool for interpreting and assigning infrared (IR) spectra. This method calculates the normal modes of vibration of a molecule and their corresponding frequencies. tanta.edu.eg For a molecule to be IR active, a vibration must cause a change in the molecule's dipole moment. libretexts.org

The calculated vibrational frequencies and intensities can be compared with experimental IR spectra to identify the characteristic absorption bands corresponding to specific functional groups and vibrational modes (e.g., stretching, bending). tanta.edu.eg The position of an absorption band is determined by factors such as the strength of the bond and the masses of the atoms involved. su.se For instance, double and triple bonds absorb at higher wavenumbers than single bonds. su.se

In the context of this compound, vibrational frequency analysis can help to identify the characteristic N-H, C-H, C=C, and C=N stretching and bending vibrations. scirp.org For example, the N-H stretching vibration in a related benzo[g]indazole complex was observed experimentally and supported by theoretical calculations. scirp.org The region of the IR spectrum below 1500 cm⁻¹ is often referred to as the "fingerprint region" because the pattern of absorption is unique to a particular molecule, making it a valuable tool for identification. libretexts.org

Table 3: Selected Calculated vs. Experimental IR Frequencies for a Benzo[g]indazole Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3410 scirp.org | 3159 - 3062 scirp.org |

| C-H Stretch | 3292 - 3211 scirp.org | 2953 - 2832 scirp.org |

| C=C and C=N Stretch | 1665 - 1522 scirp.org | 1618 - 1543 scirp.org |

Molecular Modeling and Docking Studies for Scaffold Design

Molecular modeling and docking studies are indispensable tools in modern drug discovery and materials science, enabling the rational design of new molecules with specific biological activities or properties. The 1H-indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous compounds with a wide range of pharmacological activities. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is widely used to identify potential drug candidates by simulating the interaction between a small molecule and the binding site of a target protein. nih.gov For example, derivatives of 1H-indazole have been identified as inhibitors of enzymes like glycogen (B147801) synthase kinase 3β (GSK-3β) and trypanothione (B104310) reductase through in silico screening and docking studies. nih.govacs.org These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's affinity and specificity. nih.gov

The insights gained from molecular docking can guide the design of new scaffolds and the optimization of existing ones to improve their binding affinity and selectivity. nih.gov By understanding the structure-activity relationships, medicinal chemists can make targeted modifications to the lead compound to enhance its therapeutic properties. researchgate.net Furthermore, molecular dynamics simulations can be used to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. nih.gov

The indolin-2-one scaffold, which shares structural similarities with the indazole core, has been extensively used in the design of inhibitors for targets like VEGFR-2, demonstrating the power of scaffold-based design guided by molecular modeling. nih.gov

Applications of 2,3 Dihydro 1h Indazole in Advanced Organic Synthesis and Scaffold Development

Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis

The 2,3-dihydro-1H-indazole framework serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. mdpi.com Its utility stems from the ability to be readily functionalized at multiple positions, allowing for the construction of diverse and intricate molecular architectures.

One prominent synthetic strategy involves the rhodium-catalyzed reaction of arylhydrazines with olefins. rsc.org This method provides an efficient route to 2,3-dihydro-1H-indazoles with high regioselectivity through C-H bond activation. rsc.org For instance, the reaction of N'-methyl-N'-arylacetohydrazides with various acrylates, catalyzed by a rhodium complex, yields highly substituted 2,3-dihydro-1H-indazoles. nih.gov This process is tolerant of a range of functional groups, including bromo and chloro substituents, which provides a handle for further synthetic transformations. nih.gov

Another effective method is the copper(I)-mediated one-pot synthesis from ortho-iodo benzylbromides and bis-BOC protected hydrazine (B178648). researchgate.netmdpi.com This approach offers good to moderate yields and is compatible with various functionalities on the aromatic ring. researchgate.netmdpi.com The resulting bis-BOC protected 2,3-dihydro-1H-indazoles can be further elaborated, demonstrating the versatility of this intermediate. mdpi.com

Furthermore, 2,3-dihydro-1H-indazoles can serve as precursors to fully aromatic 1H-indazoles. rsc.org A rapid synthesis of 1H-indazoles can be achieved from their 2,3-dihydro counterparts under mild conditions, highlighting the synthetic utility of the dihydro-scaffold as a stable intermediate. rsc.org

Table 1: Selected Synthetic Methodologies for 2,3-Dihydro-1H-Indazoles

| Catalyst/Reagent | Starting Materials | Product | Key Features |

| Rh(III) catalyst, Cu(OAc)₂ | N'-alkyl-N'-arylacetohydrazides, Acrylates | Substituted 2,3-dihydro-1H-indazoles | C-H bond activation, High regioselectivity, Good functional group tolerance. rsc.orgnih.gov |

| CuI, 1,10-phenanthroline, Cs₂CO₃ | ortho-iodo benzylbromides, bis-BOC protected hydrazine | bis-BOC protected 2,3-dihydro-1H-indazoles | One-pot synthesis, Moderate to good yields, Tolerant of aromatic functionality. researchgate.netmdpi.com |

Development of Novel Heterocyclic Ring Systems Incorporating the this compound Core

The inherent reactivity of the this compound nucleus allows for its use as a foundational element in the construction of novel and more complex heterocyclic ring systems. These new structures often exhibit unique three-dimensional shapes and electronic properties, making them of interest for various applications, including materials science and medicinal chemistry.

One approach to developing new heterocyclic systems is through annulation reactions, where a new ring is fused onto the existing this compound scaffold. For example, a rhodium(III)-catalyzed sequential C-H/N-H activation and ring-opening cyclization of pyrazolidinones with 1-alkynylcyclobutanols leads to the formation of pyrazolo[1,2-a]indazoles bearing a quaternary carbon. nih.gov This transformation proceeds in a one-pot process, demonstrating an efficient method for building complex fused systems.

Another strategy involves using the this compound as a building block in multicomponent reactions. A cascade hexadehydro-Diels-Alder (HDDA)/[3 + 2] cycloaddition reaction between a tetrayne and an N,N'-cyclic acylhydrazone has been employed to construct fully substituted this compound scaffolds. researchgate.net

Furthermore, derivatization of the this compound core can lead to the formation of new ring systems. For example, the reaction of 3-chloro-6-nitro-1H-indazole derivatives, which can be conceptually derived from the dihydro-core, with various dipoles through 1,3-dipolar cycloaddition reactions has been used to synthesize novel heterocyclic systems containing isoxazoline, 1,2,3-triazole, or isoxazole (B147169) rings attached to the indazole core. tandfonline.com

Scaffold Design in Medicinal Chemistry Synthesis

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net This has led to its extensive use in the design and synthesis of novel therapeutic agents.

Design Principles for this compound-Based Scaffolds for Potential Chemical Biology Research

The design of this compound-based scaffolds for chemical biology research is guided by several key principles aimed at optimizing their interaction with biological targets and improving their drug-like properties.

A primary design strategy is molecular simplification . This involves removing non-essential rings or functional groups from a more complex parent molecule to identify the minimal structural features required for activity. nih.gov This can lead to compounds with reduced molecular weight and improved physicochemical properties. nih.gov

Another important principle is scaffold hopping , where the core scaffold of a known active compound is replaced with the this compound ring system. This can lead to novel intellectual property and potentially improved pharmacological profiles. nih.gov For example, the indazole scaffold can act as a surrogate for an indole (B1671886) ring, a common motif in many bioactive compounds. nih.gov

Fragment-based drug design is also a valuable approach. This involves identifying small molecular fragments that bind to a target and then growing or linking them to create a more potent lead compound. The this compound can serve as a starting fragment or be incorporated into a larger molecule based on fragment screening hits.

Finally, structure-guided design utilizes the three-dimensional structure of a biological target, often obtained through X-ray crystallography or NMR spectroscopy, to design ligands that fit precisely into the binding site. mdpi.com This allows for the rational design of substituents on the this compound scaffold to maximize binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies via Derivatization (excluding specific biological outcomes)

Structure-activity relationship (SAR) studies are crucial for optimizing the properties of a lead compound. By systematically modifying the structure of the this compound scaffold and observing the effect on its chemical or physical properties, chemists can gain insights into which parts of the molecule are important for its function.

A common approach is to introduce a variety of substituents at different positions of the this compound ring system. For instance, in a series of indazole-3-carboxamides, the regiochemistry of the amide linker was found to be critical for its chemical properties. nih.gov The indazole-3-carboxamide isomer displayed significantly different characteristics compared to its reverse amide isomer, highlighting the importance of the specific substitution pattern. nih.gov

SAR studies also explore the impact of substituents on the aromatic ring of the indazole core. The introduction of electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule. nih.gov For example, in the synthesis of 2,3-dihydro-1H-indazoles via rhodium catalysis, the presence of various substituents on the arylacetohydrazide starting material was well-tolerated, allowing for the generation of a library of derivatives for SAR studies. nih.gov

Furthermore, the nature of the substituent at the N1 and N2 positions of the indazole ring can be systematically varied. Regioselective alkylation methods allow for the specific placement of different alkyl or aryl groups at either the N1 or N2 position, providing a means to probe the steric and electronic requirements at these sites. beilstein-journals.org

Future Perspectives and Emerging Research Directions for 2,3 Dihydro 1h Indazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The demand for greener and more efficient chemical processes is driving innovation in the synthesis of 2,3-dihydro-1H-indazoles. Future research is centered on methodologies that reduce waste, avoid harsh reagents, and improve atom economy.

Key emerging strategies include:

Transition-Metal-Catalyzed C-H Activation: Rhodium(III)-catalyzed reactions have emerged as a powerful tool for constructing highly substituted 2,3-dihydro-1H-indazoles. nih.govresearchgate.net One notable method involves the oxidative olefination of 1,2-disubstituted arylhydrazines with alkenes. nih.gov This process proceeds through a C(sp²)–H bond functionalization followed by an intramolecular aza-Michael transformation. nih.gov The use of a rhodium catalyst, often with a copper-based oxidant, allows for the direct and efficient formation of the dihydroindazole core with good functional group tolerance, including halogens, which are valuable for subsequent modifications. nih.gov

One-Pot Syntheses: Copper(I)-mediated one-pot syntheses are gaining traction as they provide moderate to good yields (55%–72%) and are significantly more efficient than traditional multi-step sequences. mdpi.commdpi.commdpi.com These methods often involve the coupling of hydrazine (B178648) derivatives with ortho-halobenzyl bromides, streamlining the process by avoiding the isolation of intermediates.

Cascade Reactions: The development of cascade reactions, where multiple bond-forming events occur in a single operation, represents a sophisticated approach to building molecular complexity. A cascade hexadehydro-Diels–Alder (HDDA)/[3 + 2] cycloaddition reaction has been described to create fully substituted 2,3-dihydro-1H-indazole scaffolds, highlighting the potential for constructing intricate molecular architectures efficiently. researchgate.netresearchgate.netresearchgate.net

Table 1: Emerging Synthetic Methodologies for this compound

| Methodology | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Oxidative Olefination | [RhCp*Cl₂]₂, Cu(OAc)₂ | C-H activation; Intramolecular aza-Michael reaction; Good functional group tolerance. | nih.gov |

| One-Pot Coupling | CuI, 1,10-phenanthroline | Avoids isolation of intermediates; Moderate to good yields. | |

| Parham-Type Cyclization | Organolithiums, Azodicarboxylate Esters | Utilizes o-lithiobenzyl chlorides for cyclization. | researchgate.net |

| Cascade Reaction | None (Thermal) | Hexadehydro-Diels-Alder/[3+2] cycloaddition; Access to fully substituted scaffolds. | researchgate.netresearchgate.net |

Exploration of Underutilized Reactivity Modes

Beyond the synthesis of the core structure, future research will increasingly focus on novel ways to functionalize the this compound ring system. The presence of two nitrogen atoms and multiple sites on the carbocyclic ring offers rich opportunities for derivatization.

Emerging areas of exploration include:

Late-Stage Functionalization: The development of synthetic routes that tolerate functional groups like bromine and chlorine is critical. nih.gov These halogenated 2,3-dihydro-1H-indazoles are ideal substrates for a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the late-stage introduction of diverse aryl, alkyl, and alkynyl groups, enabling the rapid generation of compound libraries for screening purposes.

N-H Bond Functionalization: The two nitrogen atoms in the dihydroindazole core present distinct reactivity. Selective N-arylation and N-alkylation are fundamental transformations. Future work will likely focus on developing more refined catalytic systems for achieving high regioselectivity, allowing for precise control over which nitrogen atom is functionalized, a key factor in tuning the molecule's biological and physical properties.

Ring Transformation Reactions: Exploring ring-opening or ring-expansion reactions of the dihydroindazole system could lead to novel heterocyclic structures that are otherwise difficult to access. Such transformations would significantly broaden the chemical space accessible from this scaffold.

Advanced Computational Modeling for Predictive Design

Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse in chemical research. For 2,3-dihydro-1H-indazoles, in silico methods are becoming indispensable for accelerating the discovery and development of new molecules with desired properties.

Future applications in this area will focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR models will be crucial for correlating the structural features of dihydroindazole derivatives with their biological activities, such as their efficacy as PARP-1 inhibitors or antimicrobial agents. researchgate.netgoogle.com These models can predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.